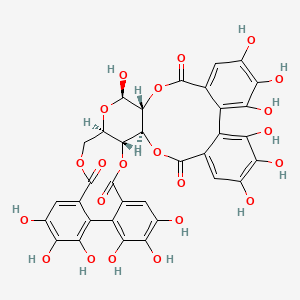

beta-Pedunculagin

Description

Properties

CAS No. |

118014-30-5 |

|---|---|

Molecular Formula |

C34H24O22 |

Molecular Weight |

784.5 g/mol |

IUPAC Name |

(1R,2S,19R,20R,22R)-7,8,9,12,13,14,20,28,29,30,33,34,35-tridecahydroxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaene-4,17,25,38-tetrone |

InChI |

InChI=1S/C34H24O22/c35-10-1-6-15(23(43)19(10)39)16-7(2-11(36)20(40)24(16)44)31(48)54-27-14(5-52-30(6)47)53-34(51)29-28(27)55-32(49)8-3-12(37)21(41)25(45)17(8)18-9(33(50)56-29)4-13(38)22(42)26(18)46/h1-4,14,27-29,34-46,51H,5H2/t14-,27-,28+,29-,34-/m1/s1 |

InChI Key |

IYMHVUYNBVWXKH-MMQHQYPESA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]3[C@H]([C@@H](O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |

Canonical SMILES |

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Beta-Pedunculagin: A Comprehensive Technical Guide to its Natural Sources, Quantification, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-pedunculagin, a prominent ellagitannin, has garnered significant scientific interest due to its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant activities. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound, detailed experimental protocols for its extraction and quantification, and an exploration of its known biological signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding.

Natural Sources and Occurrence of this compound

This compound is widely distributed throughout the plant kingdom, particularly within the Rosaceae and Fagales orders. It is a type of hydrolyzable tannin, specifically an ellagitannin, formed from the oxidative coupling of galloyl groups attached to a glucose core.[1][2] Its presence has been documented in various plant parts, including leaves, fruits, nuts, and bark.

High concentrations of pedunculagin have been reported in walnuts (Juglans regia), where it is considered one of the main ellagitannins.[3][4] It is also found in the pericarp of pomegranates (Punica granatum).[2][5] Other notable sources include various species of the Rubus genus (raspberries and blackberries) and Alnus genus (alders).[1][2]

Table 1: Quantitative Occurrence of Pedunculagin in Various Plant Sources

| Plant Species | Plant Part | Extraction Solvent | Analytical Method | Pedunculagin Content | Reference |

| Juglans regia (Walnut) | Pellicle | Not Specified | Not Specified | 3.1–13.3 mg/g fw | [3] |

| Duchesnea chrysantha | Herb | 80% Acetone | HPLC | 653 mg/2.8 kg dw | [6] |

| Lawsonia inermis | Leaves | 70% Acetone | HP-20 Column Chromatography | Not Quantified | [1][6] |

| Eucalyptus spp. | Leaves | 70% Ethanol | Diaion HP-20 Column Chromatography | Not Quantified | [1] |

| Rubus caesius | Leaves | Ethyl Acetate | Polyamide Column Chromatography | Not Quantified | [1] |

fw: fresh weight; dw: dry weight

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a generalized procedure based on methodologies cited in the literature for the extraction and isolation of pedunculagin from plant materials.[1][5][6]

Experimental Workflow for Extraction and Isolation

Caption: A generalized workflow for the extraction and isolation of this compound.

Methodology:

-

Plant Material Preparation: The selected plant material (e.g., leaves, peels) is dried to a constant weight and finely powdered to increase the surface area for solvent extraction.

-

Defatting: The powdered plant material is defatted by repeated soaking and stirring with a non-polar solvent like n-hexane. This step removes lipids and other non-polar compounds that might interfere with the subsequent extraction of tannins.[1][6]

-

Extraction: The defatted plant material is then extracted with a polar solvent. Commonly used solvents include 70% aqueous acetone or 70% aqueous ethanol.[1][6] The mixture is typically stirred or sonicated for a specified period to ensure efficient extraction of the tannins.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the organic solvent.

-

Column Chromatography: The concentrated aqueous extract is subjected to column chromatography for initial fractionation. Stationary phases like Diaion HP-20 or polyamide are commonly used.[1]

-

Elution: The column is eluted with a gradient of methanol in water, starting with a low concentration of methanol and gradually increasing it. Fractions are collected and monitored for the presence of pedunculagin.

-

HPLC Purification: Fractions enriched with pedunculagin are further purified using High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Quantification of this compound by HPLC

The following is a general HPLC method for the quantification of this compound in plant extracts.[6]

Experimental Workflow for HPLC Quantification

Caption: A typical workflow for the quantification of this compound using HPLC.

Methodology:

-

Standard Preparation: A standard stock solution of this compound is prepared in a suitable solvent (e.g., methanol). A series of dilutions are then made to create a calibration curve.

-

Sample Preparation: The plant extract is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection into the HPLC system.

-

HPLC Conditions:

-

Column: A C18 reversed-phase column is typically used (e.g., µ–Bondapak C18).[6]

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (e.g., 6:4 v/v).[6] The mobile phase is typically degassed before use.

-

Flow Rate: A constant flow rate is maintained (e.g., 1 mL/min).

-

Detection: UV detection is performed at a wavelength where this compound shows maximum absorbance.

-

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the sample with the calibration curve generated from the standards.

Biological Signaling Pathways

While research specifically on the signaling pathways of this compound is emerging, the anticancer activities of structurally related and co-occurring ellagitannins, such as punicalagin and ellagic acid, have been studied more extensively. These compounds are known to modulate several key signaling pathways involved in cancer cell proliferation, apoptosis, and metastasis. It is plausible that this compound exerts its biological effects through similar mechanisms.

Anticancer Signaling Pathways of Ellagitannins

The following diagram illustrates the potential signaling pathways modulated by ellagitannins, leading to anticancer effects.

Anticancer Signaling Pathways of Ellagitannins

Caption: Putative anticancer signaling pathways modulated by ellagitannins.

Punicalagin, a major ellagitannin in pomegranates, has been shown to inhibit the Wnt/β-catenin signaling pathway.[7] This pathway is often dysregulated in cancer, leading to increased cell proliferation. Inhibition of this pathway by punicalagin can lead to decreased expression of downstream targets like c-myc and cyclin D1, resulting in cell cycle arrest.[7]

The PI3K/Akt signaling pathway is another critical pathway in cancer cell survival and proliferation. Ellagic acid has been reported to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[8]

Furthermore, ellagic acid has been shown to modulate the TGF-β/Smads signaling pathway, which is involved in cell growth, differentiation, and metastasis.[8] By modulating these pathways, ellagitannins can exert a multi-pronged attack on cancer cells, inhibiting their growth and spread. Pedunculagin has also been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication, thereby disrupting cancer cell replication.[6]

Conclusion

This compound is a widely occurring ellagitannin with significant potential for therapeutic applications. This guide has provided a comprehensive overview of its natural sources, methods for its extraction and quantification, and its likely mechanisms of action through the modulation of key cellular signaling pathways. The presented data and protocols offer a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the promising biological activities of this compound. Further research is warranted to fully elucidate the specific signaling pathways directly targeted by this compound and to explore its full therapeutic potential in preclinical and clinical settings.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Reverse Phase HPLC-UV and HPTLC Methods for Determination of Plumbagin in Plumbago indica and Plumbago zeylanica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Comprehensive Review of Pedunculagin: Sources, Chemistry, Biological and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Punicalagin in Cancer Prevention—Via Signaling Pathways Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Uncharted Path: A Technical Guide to the Biosynthesis of Beta-Pedunculagin in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-pedunculagin, a prominent member of the ellagitannin family, has garnered significant attention for its diverse pharmacological activities. As research into its therapeutic potential intensifies, a thorough understanding of its biosynthesis in plants is paramount for optimizing production and exploring metabolic engineering strategies. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the established precursors, proposed enzymatic steps, and potential regulatory mechanisms. While significant strides have been made in elucidating the upstream reactions of ellagitannin formation, the final crucial step leading to this compound remains a proposed pathway, presenting an exciting frontier for future research. This document aims to equip researchers with the foundational knowledge, experimental methodologies, and conceptual frameworks necessary to navigate this intricate biosynthetic landscape.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process originating from the central metabolite, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG). The pathway involves a series of oxidative reactions, primarily the formation of hexahydroxydiphenoyl (HHDP) groups from galloyl moieties. While the initial steps are relatively well-characterized, the final conversion to this compound is based on a proposed, yet to be enzymatically verified, dehydrogenation reaction.

The key intermediates and proposed enzymatic conversions are:

-

From Pentagalloylglucose (PGG) to Tellimagrandin II: The biosynthesis of ellagitannins is initiated by the oxidative coupling of two galloyl groups on PGG. Specifically, a laccase-like phenol oxidase catalyzes the formation of an HHDP bridge between the galloyl groups at the 4- and 6-positions of the glucose core, yielding tellimagrandin II.[1]

-

Formation of Tellimagrandin I: Tellimagrandin II can be converted to tellimagrandin I through the degalloylation of the anomeric centre (position 1) of the glucose core. The specific enzyme responsible for this hydrolysis has not been fully characterized.

-

The Proposed Final Step: Tellimagrandin I to this compound: The conversion of tellimagrandin I to this compound is proposed to occur via a dehydrogenation reaction.[2] This step involves the formation of a second HHDP bridge, this time between the galloyl groups at the 2- and 3-positions of the glucose core. The enzyme catalyzing this critical step remains to be identified and characterized.

Below is a diagram illustrating the proposed biosynthetic pathway.

Quantitative Data

While kinetic data for the specific enzymes in the this compound pathway are largely unavailable due to the uncharacterized nature of some key steps, the accumulation of pedunculagin has been quantified in various plant species. This information is crucial for selecting appropriate plant material for biosynthetic studies and for potential commercial extraction.

| Plant Species | Plant Part | Pedunculagin Content (mg/g dry weight) | Reference |

| Quercus robur (Oak) | Wood | Varies with age and conditions | [3] |

| Fragaria vesca (Strawberry) | Fruit | 2-18 | [4] |

| Rubus idaeus (Raspberry) | Fruit | High concentrations reported | [5] |

| Punica granatum (Pomegranate) | Pericarp | Significant amounts present | [5] |

| Juglans regia (Walnut) | - | High concentrations observed | [5] |

Table 1: Quantitative analysis of pedunculagin in various plant sources.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires robust experimental protocols for enzyme extraction, activity assays, and product identification. The following sections provide detailed methodologies that can be adapted for this purpose.

Plant Material and Protein Extraction

Objective: To obtain active enzyme extracts from plant tissues for in vitro assays.

Protocol:

-

Plant Material: Select plant tissues known to accumulate high levels of pedunculagin (e.g., young leaves or developing fruits of Quercus or Fragaria species).

-

Homogenization: Freeze the plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction Buffer: Resuspend the powdered tissue in a suitable extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM ascorbate, 10 mM β-mercaptoethanol, 1 mM EDTA, 1 mM PMSF, and 10% (w/v) polyvinylpolypyrrolidone (PVPP)).

-

Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C to remove cell debris.

-

Protein Precipitation (Optional): To concentrate the protein, perform an ammonium sulfate precipitation (typically between 40-80% saturation).

-

Desalting: Remove excess salts by dialysis against the extraction buffer or by using a desalting column.

-

Protein Quantification: Determine the protein concentration of the extract using a standard method such as the Bradford assay.

Characterization of the Proposed Dehydrogenase (Hypothetical Workflow)

As the enzyme responsible for the conversion of tellimagrandin I to this compound is yet to be identified, the following represents a logical workflow for its characterization.

In Vitro Enzyme Assay for Dehydrogenase Activity

Objective: To detect the enzymatic conversion of tellimagrandin I to this compound.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Plant protein extract (50-100 µg)

-

Tellimagrandin I (substrate, concentration to be optimized)

-

Buffer (e.g., 100 mM MES buffer, pH 6.0)

-

Cofactors (if required, e.g., NAD(P)+/NAD(P)H, FAD)

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation.

-

Analysis: Centrifuge the mixture to pellet precipitated protein and analyze the supernatant for the presence of this compound using HPLC-MS/MS.

HPLC-MS/MS Analysis for Product Identification and Quantification

Objective: To identify and quantify this compound in enzyme assay samples and plant extracts.

Protocol:

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Gradient: A typical gradient could be: 0-1 min, 5% B; 1-10 min, 5-40% B; 10-12 min, 40-95% B; 12-14 min, 95% B; 14-15 min, 95-5% B; 15-20 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification, and full scan with data-dependent MS2 for identification.

-

Precursor and Product Ions: The specific m/z transitions for this compound would need to be determined using a pure standard. For pedunculagin (C34H24O22), the deprotonated molecule [M-H]- would be at m/z 783.07.

-

Regulation of this compound Biosynthesis

The biosynthesis of ellagitannins, including this compound, is tightly regulated by both developmental cues and environmental stimuli. While specific regulatory mechanisms for this compound are not yet defined, insights can be drawn from the broader regulation of polyphenol biosynthesis.

1. Light Signaling: Light is a key environmental factor that influences the production of phenolic compounds.[6][7][8] Light signaling pathways can modulate the expression of key biosynthetic genes, leading to increased accumulation of polyphenols as a protective mechanism against UV radiation.

2. Jasmonate Signaling: Jasmonic acid (JA) and its derivatives are plant hormones involved in defense responses against herbivores and pathogens.[9][10][11][12] JA signaling has been shown to induce the expression of genes in the phenylpropanoid and flavonoid pathways, which provide precursors for tannin biosynthesis. It is plausible that JA signaling also plays a role in upregulating the ellagitannin pathway.

The interplay between these signaling pathways likely fine-tunes the production of this compound in response to the plant's needs.

Future Directions and Conclusion

The biosynthesis of this compound presents a compelling area of research with significant implications for drug development and metabolic engineering. While the upstream pathway from PGG is becoming clearer, the definitive identification and characterization of the enzyme(s) responsible for the final conversion of tellimagrandin I to this compound is a critical next step. The experimental workflows and protocols outlined in this guide provide a roadmap for researchers to tackle this challenge.

Future research should focus on:

-

Enzyme Discovery: Utilizing proteomics and transcriptomics of pedunculagin-rich plant tissues to identify candidate dehydrogenase or oxidase genes.

-

Functional Characterization: Heterologous expression and in vitro characterization of candidate enzymes to confirm their role in this compound biosynthesis.

-

Regulatory Networks: Unraveling the specific transcription factors and signaling pathways that control the expression of this compound biosynthetic genes.

By addressing these key knowledge gaps, the scientific community can unlock the full potential of this compound and pave the way for its sustainable production and therapeutic application. This guide serves as a foundational resource to inspire and direct these future endeavors.

References

- 1. Protein Isolation from Plasma Membrane, Digestion and Processing for Strong Cation Exchange Fractionation [bio-protocol.org]

- 2. Transcriptome Analysis Reveal Candidate Genes and Pathways Responses to Lactate Dehydrogenase Inhibition (Oxamate) in Hyperglycemic Human Renal Proximal Epithelial Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of Plant Tannin Synthesis in Crop Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Transcriptomics Reveals the Mechanism of Rosa roxburghii Tratt Ellagitannin in Improving Hepatic Lipid Metabolism Disorder in db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In-vitro enzyme assay: Significance and symbolism [wisdomlib.org]

- 8. bio-rad.com [bio-rad.com]

- 9. Ellagitannin Biosynthesis | Natural Chemistry Research Group [naturalchemistry.utu.fi]

- 10. Identification of Unstable Ellagitannin Metabolites in the Leaves of Quercus dentata by Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Ellagitannins: Biosynthesis, biodegradation and biological properties | Semantic Scholar [semanticscholar.org]

pharmacological activities of beta-Pedunculagin

An In-Depth Technical Guide to the Pharmacological Activities of Beta-Pedunculagin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an ellagitannin, a class of hydrolyzable tannins, characterized by a glucose core to which hexahydroxydiphenoyl (HHDP) groups are attached. Found in various plant species, including walnuts (Juglans regia) and pomegranates (Punica granatum), this compound has garnered significant interest within the scientific community for its diverse and potent pharmacological activities.[1] This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, and antiviral properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.

Pharmacological Activities of this compound

This compound exhibits a broad spectrum of biological activities, which are summarized in the following sections. The quantitative data for these activities are presented in detailed tables for easy comparison.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress. This activity is primarily attributed to the numerous hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).

Quantitative Data for Antioxidant Activity

| Assay | Parameter | Value (µM) | Reference |

| DPPH Radical Scavenging | IC50 | 2.41 ± 0.71 | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of this compound is commonly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

-

Reagents and Materials:

-

This compound standard solution (in methanol or ethanol)

-

DPPH solution (0.004% in methanol)

-

Methanol or ethanol (as solvent)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the this compound standard solution in methanol.

-

In a 96-well plate, add a specific volume of each dilution of the this compound solution to the wells.

-

Add a freshly prepared DPPH solution to each well.

-

A control well should contain the solvent and the DPPH solution without the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

-

Experimental Workflow for DPPH Assay

Caption: Workflow of the DPPH radical scavenging assay.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Quantitative Data for Anti-inflammatory Activity

| Cell Line | Inducer | Cytokine | IC50 (µM) | Reference |

| HaCaT | LPS | IL-6 | 6.59 ± 1.66 | |

| HaCaT | LPS | IL-8 | 0.09 ± 0.41 |

Experimental Protocol: Anti-inflammatory Assay in LPS-Stimulated HaCaT Cells

-

Cell Culture and Treatment:

-

Human keratinocyte (HaCaT) cells are cultured in appropriate media.

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the media at a final concentration (e.g., 1 µg/mL).

-

A control group is treated with LPS only.

-

The cells are incubated for a specified period (e.g., 24 hours).

-

-

Cytokine Measurement:

-

The cell culture supernatant is collected.

-

The concentrations of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

The percentage of cytokine inhibition is calculated for each concentration of this compound relative to the LPS-treated control.

-

The IC50 value is determined from the dose-response curve.

-

Signaling Pathways in Inflammation

This compound is thought to exert its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

References

comprehensive literature review on beta-Pedunculagin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-pedunculagin, a prominent member of the ellagitannin family, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its chemical properties, multifaceted biological effects, and underlying mechanisms of action. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as an in-depth resource for researchers, scientists, and professionals in the field of drug development.

Chemical Properties

This compound is a hydrolyzable tannin characterized by a glucose core to which two hexahydroxydiphenoyl (HHDP) groups are attached.[1][2] Its chemical structure confers significant antioxidant potential and the ability to interact with various biological macromolecules.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₂₄O₂₂ | [1] |

| Molar Mass | 784.5 g/mol | [1] |

| Appearance | Light-brown amorphous powder | [1] |

| Anomeric Form | Exists as a mixture of α and β anomers | [1] |

| Specific Rotation | [α]²⁵₅₇₈ of +106° in MeOH | [1] |

| Aqueous Solution pH | 4.7 to 4.9 | [1] |

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The following tables summarize the key quantitative data reported in the literature.

Table 2.1: Antioxidant Activity of this compound

| Assay | IC₅₀ (µM) | Comments | Reference |

| DPPH Radical Scavenging | 2.41 ± 0.71 | Activity is proportional to concentration. | [1][2][3] |

| Reactive Oxygen Species (ROS) Inhibition | 0.71 ± 0.11 | Demonstrates strong ROS scavenging. | [2] |

Table 2.2: Anti-inflammatory Activity of this compound

| Target | Cell Line | IC₅₀ (µM) | Comments | Reference |

| Interleukin-6 (IL-6) | HaCaT | 6.59 ± 1.66 | Inhibition of LPS-induced IL-6 production. Effect is stronger than epigallocatechin gallate (EGCG). | [2] |

| Interleukin-8 (IL-8) | HaCaT | 0.09 ± 0.41 | Inhibition of LPS-induced IL-8 production. Effect is stronger than EGCG. | [2] |

Table 2.3: Enzyme Inhibitory Activity of this compound

| Enzyme | IC₅₀ (µM) | IC₁₀₀ (µM) | Comments | Reference |

| Protein Phosphatase-1 (PP1c) | 2.47 | - | Shows preferential inhibition of PP1c over PP2A. | |

| Topoisomerase II | - | 0.5 | Shared activity with 1(β)–O–galloylpedunculagin. |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the biological activities of this compound.

Extraction and Isolation of this compound from Lawsonia inermis

A common method for the extraction and isolation of this compound involves the following steps:

-

Defatting: Powdered leaves of Lawsonia inermis are repeatedly steeped in n-hexane for several consecutive days to remove lipids.

-

Extraction: The defatted plant material is then homogenized in 70% acetone to extract the phenolic compounds, including this compound.

-

Fractionation: The resulting extract is fractionated using column chromatography on an HP-20 resin with a methanol-water gradient.

-

Purification: Further purification is achieved through high-performance liquid chromatography (HPLC) to yield pure this compound.

DPPH Radical Scavenging Assay

The antioxidant activity of this compound is commonly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

-

Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

Anti-inflammatory Assay in LPS-stimulated HaCaT Cells

The anti-inflammatory effects of this compound can be evaluated by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated human keratinocyte (HaCaT) cells.

-

Cell Culture: HaCaT cells are cultured under standard conditions.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time before being stimulated with LPS.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines, such as IL-6 and IL-8, in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

Data Analysis: The inhibitory effect of this compound on cytokine production is calculated, and IC₅₀ values are determined.

Signaling Pathways

This compound exerts its biological effects by modulating key cellular signaling pathways, including the NF-κB and MAPK pathways, which are central to inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. This compound has been shown to inhibit the activation of this pathway.

Modulation of the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound can modulate this pathway, contributing to its anticancer effects.

Conclusion

This compound is a promising natural compound with a well-documented portfolio of biological activities relevant to human health. Its potent antioxidant, anti-inflammatory, and enzyme-inhibitory properties, coupled with its ability to modulate key signaling pathways, underscore its potential for further investigation in the development of novel therapeutic agents. This technical guide provides a foundational resource to facilitate and inspire future research in this area. Further studies are warranted to fully elucidate its mechanisms of action, bioavailability, and clinical efficacy.

References

An In-depth Technical Guide to beta-Pedunculagin: Discovery, History, and Core Technical Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-Pedunculagin is a prominent member of the ellagitannin class of hydrolyzable tannins, characterized by a glucose core to which two hexahydroxydiphenoyl (HHDP) units are attached. As a widely distributed phytochemical, it serves as a foundational structure for more complex ellagitannins. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and biological activities of this compound, with a focus on quantitative data and detailed experimental methodologies relevant to researchers in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

The journey to understanding this compound is intertwined with the broader history of tannin research. Initially, tannins were classified based on their chemical properties, with ellagitannins falling under the category of "hydrolyzable tannins" due to their susceptibility to hydrolysis by acids or enzymes.

While the presence of ellagitannins in various plant species, particularly in the genera Quercus (oak) and Juglans (walnut), has been known for a considerable time, the specific isolation and structural elucidation of this compound was a significant step forward. A pivotal moment in its history was the detailed characterization and naming of pedunculagin by Okuda et al. in 1983, who described its structure as having two (S)-HHDP groups on the glucose core[1].

A landmark in the study of this molecule was the first total synthesis of pedunculagin, achieved by Feldman and Smith in 1996. Their biomimetic approach involved the sequential diastereoselective formation of the two biphenyl C-C bonds of the HHDP units, providing definitive confirmation of its complex stereochemistry.

Physicochemical Properties

This compound is a light-brown amorphous powder that exists as a mixture of α and β anomers. Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₂₄O₂₂ | [2] |

| Molar Mass | 784.544 g·mol⁻¹ | [3] |

| Appearance | Light-brown amorphous powder | [4] |

| Anomeric Forms | Exists as a mixture of α and β anomers | [4] |

| ESI-TOF MS (m/z) | 783.0671 [M–H]⁻ | [4] |

Natural Occurrence

This compound is widely distributed in the plant kingdom, particularly within the Rosidae clade[3]. It is a major ellagitannin in oak wood (Quercus species) and is also found in significant quantities in walnuts (Juglans regia), pomegranates (Punica granatum), and various berries of the Rubus genus (e.g., raspberries and cloudberries)[3][4][5]. Its widespread presence suggests a fundamental role in plant defense and as a precursor for other ellagitannins[2].

Experimental Protocols

Isolation and Purification of this compound from Juglans regia (Walnut)

The following protocol is a representative method for the isolation and purification of this compound from walnut pellicles, adapted from general procedures for ellagitannin extraction and purification.

1. Extraction:

-

Defatting: Ground walnut pellicles are first defatted by repeated maceration with n-hexane at room temperature to remove lipids.

-

Extraction: The defatted material is then extracted with 70% aqueous acetone at room temperature with continuous stirring. The extraction is typically repeated three times to ensure maximum yield.

-

Solvent Removal: The combined acetone extracts are concentrated under reduced pressure to remove the acetone. The resulting aqueous solution is then lyophilized to yield the crude extract.

2. Chromatographic Purification:

-

Column Chromatography: The crude extract is redissolved in a minimal amount of water and applied to a Diaion HP-20 column.

-

Elution Gradient: The column is washed with water to remove highly polar compounds. Subsequently, a stepwise gradient of methanol in water is used for elution (e.g., 20%, 40%, 60%, 80%, and 100% methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Preparative HPLC: Fractions enriched with this compound are pooled, concentrated, and further purified by preparative HPLC on a C18 column. A typical mobile phase consists of a gradient of acetonitrile in water, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape. The elution is monitored by UV detection at approximately 280 nm.

-

Final Purification: The fractions containing pure this compound are combined, the organic solvent is removed under reduced pressure, and the aqueous solution is lyophilized to obtain the purified compound.

Workflow for Isolation and Purification of this compound:

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Two notable mechanisms of action are its inhibition of Protein Phosphatase-1 (PP1) and cAMP-dependent Protein Kinase (PKA).

Inhibition of Protein Phosphatase-1 (PP1)

Protein Phosphatase-1 is a key serine/threonine phosphatase involved in a multitude of cellular processes. This compound has been shown to be an inhibitor of PP1, with a reported IC₅₀ value of 2.47 µM[5][6]. The inhibitory effect of ellagitannins on PP1 is believed to involve interactions with the hydrophobic substrate-binding groove of the enzyme[7].

Signaling Pathway of PP1 Inhibition by this compound:

Inhibition of cAMP-dependent Protein Kinase (PKA)

PKA is a crucial enzyme in the cAMP signaling pathway, which regulates numerous cellular functions. This compound has been identified as an inhibitor of PKA.

Simplified cAMP/PKA Signaling Pathway and Inhibition by this compound:

Quantitative Bioactivity Data

The following table summarizes some of the reported quantitative biological activities of this compound.

| Activity | Assay System | IC₅₀ / Effect | Reference |

| Protein Phosphatase-1 (PP1) Inhibition | Enzyme assay | 2.47 µM | [5][6] |

| Anticancer (Human Liver Tumor Cells QGY-7703) | MTT assay | 64.3 ± 6.1 µg/mL | [8] |

| Anti-inflammatory (IL-6 inhibition) | LPS-induced HaCaT cells | 6.59 ± 1.66 μM | [2] |

| Anti-inflammatory (IL-8 inhibition) | LPS-induced HaCaT cells | 0.09 ± 0.41 μM | [2] |

| Antimicrobial (Staphylococcus aureus) | Inhibition zone | 13-30 mm | [2] |

Conclusion

This compound stands as a significant and widely occurring ellagitannin with a rich history of chemical and biological investigation. Its well-defined structure, coupled with a range of biological activities, makes it a molecule of continued interest for drug discovery and development. The detailed experimental protocols and summarized quantitative data provided in this guide aim to facilitate further research into the therapeutic potential of this fascinating natural product. The elucidation of its inhibitory effects on key signaling pathways, such as those involving PP1 and PKA, opens avenues for exploring its application in various disease models.

References

- 1. Tannins of Constant Structure in Medicinal and Food Plants—Hydrolyzable Tannins and Polyphenols Related to Tannins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pedunculagin - Wikipedia [en.wikipedia.org]

- 4. A Comprehensive Review of Pedunculagin: Sources, Chemistry, Biological and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of protein phosphatase-1 and -2A by ellagitannins: structure-inhibitory potency relationships and influences on cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of protein phosphatase-1 and -2A by ellagitannins: structure-inhibitory potency relationships and influences on cellular systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

CAS number and molecular formula of beta-Pedunculagin

An In-depth Examination of the Chemical Properties, Biological Activities, and Experimental Protocols of a Promising Ellagitannin

Introduction

Beta-pedunculagin, a notable ellagitannin found in a variety of plant species, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound, catering to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, summarizes key biological effects with quantitative data, outlines relevant experimental protocols, and visualizes its interactions with cellular signaling pathways.

Chemical and Physical Properties

This compound is an amorphous powder, typically light-brown, and exists as a mixture of α and β anomers.[1] Its chemical structure is characterized by two hexahydroxydiphenoyl (HHDP) units linked to a glucose core.[1]

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C34H24O22 | [1] |

| Molar Mass | 784.5 g/mol | [1] |

| CAS Number | 118014-30-5 | |

| Alternative CAS (Pedunculagin) | 7045-42-3 | |

| Negative Ionization m/z | 783.0671 [M–H]− | [2] |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Reference |

| Density | 1.92 g/mL | [1] |

| Theoretical log P | 1.95 | [1] |

| log D (pH 7.4) | 0.98 | [1] |

| Strongest Acidic pKa | 6.86 | [1] |

| Water Solubility | 8.34 × 10−2 mol/L | [1] |

| Boiling Point | 1578 ± 65 °C at 760 mmHg | [1] |

| Melting Point | 196 °C | [1] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1]

Table 3: Summary of In Vitro Biological Activities of this compound

| Activity | Experimental Model | Key Findings | Reference |

| Anticancer | Human liver tumor cells (QGY-7703) | IC50: (64.3±6.1)μg/mL | [3] |

| Human chronic myelogenous leukemia (K-562) | ED50: 5.30 μg/ml | [3] | |

| Human promyelocytic leukemia (HL-60) | ED50: 0.92 μg/ml | [3] | |

| Mouse lymphoid neoplasm (P388) | ED50: 2.78 μg/ml | [3] | |

| Mouse lymphocytic leukemia (L1210) | ED50: 9.35 μg/ml | [3] | |

| Mouse sarcoma 180 (S 180) | ED50: 1.38 μg/ml | [3] | |

| Anti-inflammatory | LPS-treated HaCaT cells | Inhibition of IL-6 (IC50 = 6.59 ± 1.66 μM) | [2] |

| LPS-treated HaCaT cells | Inhibition of IL-8 (IC50 = 0.09 ± 0.41 μM) | [2] | |

| Enzyme Inhibition | Topoisomerase II | IC100 = 0.5 µM | [2] |

| Protein Phosphatase-1 (PP1c) | IC50: 2.47 µM | [4][5] |

Experimental Protocols

Extraction and Isolation from Plant Material

A general method for the extraction and isolation of pedunculagin from plant sources involves the following steps[1]:

-

Defatting: The dried and powdered plant material (e.g., leaves) is first defatted by repeated steeping in n-hexane.

-

Extraction: The defatted material is then homogenized in 70% acetone to extract the tannins.

-

Fractionation: The resulting extract is fractionated using column chromatography (e.g., HP-20 column) with a methanol-water solution.

-

Purification: Further purification is achieved through high-performance liquid chromatography (HPLC).

Anticancer Activity Assessment (MTT Assay)

The antitumor activity of this compound against various cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[3]:

-

Cell Culture: Cancer cells (e.g., QGY-7703 human liver tumor cells) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Incubation: The treated cells are incubated for a specified period.

-

MTT Addition: MTT solution is added to each well, and the cells are incubated further to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value is then calculated.

Anti-inflammatory Activity Assessment

The anti-inflammatory effects of this compound can be evaluated by measuring the inhibition of pro-inflammatory cytokines in cell culture[2]:

-

Cell Culture and Stimulation: Human keratinocyte cells (HaCaT) are cultured and treated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: The LPS-stimulated cells are then treated with different concentrations of this compound.

-

Cytokine Measurement: The levels of pro-inflammatory interleukins, such as IL-6 and IL-8, in the cell culture supernatant are measured using methods like ELISA (Enzyme-Linked Immunosorbent Assay).

-

IC50 Calculation: The concentration of this compound that causes 50% inhibition of cytokine production is determined.

Topoisomerase II Inhibition Assay

The ability of this compound to inhibit topoisomerase II can be assessed by measuring the relaxation of supercoiled plasmid DNA[6][7]:

-

Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human DNA topoisomerase IIα, and a reaction buffer.

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

-

Incubation: The mixture is incubated to allow the enzymatic reaction to proceed.

-

Analysis: The different forms of plasmid DNA (supercoiled, relaxed, and linear) are separated by agarose gel electrophoresis.

-

Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

Protein Phosphatase Inhibition Assay

The inhibitory activity of this compound against protein phosphatases like PP1 can be determined using a colorimetric assay[4][8]:

-

Enzyme and Substrate: Purified protein phosphatase-1 catalytic subunit (PP1c) and a phosphorylated substrate (e.g., 32P-labeled myosin light chain 20) are used.

-

Inhibitor Incubation: PP1c is pre-incubated with varying concentrations of this compound.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Reaction Termination: The reaction is stopped after a specific time.

-

Quantification: The amount of dephosphorylated substrate (or released phosphate) is quantified. For radiolabeled substrates, this can be done using a scintillation counter. The IC50 value is then calculated.

Signaling Pathway Interactions

This compound has been shown to interact with several key cellular signaling pathways, primarily in the context of its anti-cancer and anti-inflammatory effects.

Inhibition of Pro-inflammatory Signaling

This compound can mitigate inflammatory responses by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling pathways.

Caption: this compound's anti-inflammatory mechanism.

Anticancer Mechanism via Enzyme Inhibition

The anticancer activity of this compound is partly attributed to its ability to inhibit topoisomerase II and protein phosphatases, which are crucial for cancer cell proliferation and survival.

Caption: Anticancer mechanism of this compound.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. Its well-defined chemical properties and diverse biological activities, particularly its anti-cancer and anti-inflammatory effects, make it a compelling candidate for further investigation in drug discovery and development. This guide provides a foundational resource for researchers to explore the multifaceted nature of this compound and to design future studies aimed at harnessing its pharmacological benefits.

References

- 1. A Comprehensive Review of Pedunculagin: Sources, Chemistry, Biological and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of Pedunculagin: Sources, Chemistry, Biological and Pharmacological Insights [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of protein phosphatase-1 and -2A by ellagitannins: structure-inhibitory potency relationships and influences on cellular systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of topoisomerase IIα and induction of DNA damage in cholangiocarcinoma cells by altholactone and its halogenated benzoate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Colorimetric Immuno-Protein Phosphatase Inhibition Assay for Specific Detection of Microcystins and Nodularins of Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

Beta-Pedunculagin: A Technical Guide to Its Solubility and Stability for Researchers and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the current scientific understanding of beta-pedunculagin. Quantitative data on solubility and stability are limited in publicly available literature; therefore, some information is based on predictions and data from structurally related compounds. Further experimental validation is strongly recommended.

Introduction

This compound is a prominent ellagitannin found in a variety of plant species, including walnuts, pomegranates, and various berries.[1] As a member of the hydrolyzable tannin class, it is characterized by a glucose core esterified with hexahydroxydiphenoyl (HHDP) groups.[1] This complex structure is responsible for its significant biological activities, which include antioxidant, anti-inflammatory, and potential anti-cancer effects.[2][3] For researchers and professionals in drug development, a thorough understanding of this compound's physicochemical properties, particularly its solubility and stability, is paramount for formulating effective delivery systems and ensuring therapeutic efficacy. This guide provides an in-depth summary of the available technical data, experimental protocols, and relevant biological pathways associated with this compound.

Physicochemical Properties

This compound is a light-brown amorphous powder, typically existing as a mixture of α and β anomers.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃₄H₂₄O₂₂ | [1] |

| Molar Mass | 784.5 g/mol | [1] |

| Predicted Water Solubility | 8.34 × 10⁻² mol/L | [1] |

| Predicted logP | 1.95 | [1] |

| Predicted pKa (strongest acidic) | 6.86 | [1] |

| Specific Rotation [α]²⁵₅₇₈ | +106° in MeOH | [1] |

Solubility Profile

Precise quantitative solubility data for this compound in various organic solvents remains limited in the literature. However, based on its polyphenolic structure and data from related compounds like ellagic acid, a qualitative assessment can be made.

| Solvent | Predicted/Inferred Solubility | Rationale/Supporting Data |

| Water | Slightly soluble | Predicted water solubility is 8.34 × 10⁻² mol/L.[1] Generally, large polyphenols have limited water solubility. |

| Methanol | Soluble | The specific rotation is measured in methanol, indicating good solubility.[1] Ellagic acid, a hydrolysis product, is slightly soluble in methanol.[4] |

| Ethanol | Likely soluble | Often used in extraction processes for ellagitannins.[5] |

| DMSO | Likely soluble | Ellagic acid is soluble in DMSO.[4] This aprotic solvent is effective for dissolving a wide range of organic compounds. |

| Acetone | Likely soluble | 80% acetone is used for the extraction of pedunculagin from plant material, suggesting good solubility.[5] |

Experimental Protocol: Solubility Assessment (Shake-Flask Method)

A standard method for experimentally determining the solubility of a compound like this compound is the shake-flask method.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, methanol, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

Stability Profile

This compound, as a hydrolyzable tannin, is susceptible to degradation under various conditions. The ester linkages are prone to hydrolysis, particularly at non-neutral pH and elevated temperatures.

Factors Affecting Stability:

-

pH: Ellagitannins are generally more stable in acidic conditions and are rapidly degraded in neutral and basic environments, leading to the hydrolysis of ester bonds and the release of ellagic acid.[6]

-

Temperature: Increased temperatures accelerate the rate of hydrolysis and other degradation reactions.[7] Storage at low temperatures (-20°C) has been shown to preserve ellagitannins in fruit products.[7]

-

Light: Exposure to light, particularly UV radiation, can contribute to the degradation of polyphenolic compounds.[8]

-

Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the polyphenolic structure.

-

Enzymatic Degradation: Enzymes such as ellagitannase can specifically hydrolyze the ester bonds in ellagitannins, releasing ellagic acid.[9]

Degradation Products:

The primary degradation product of this compound through hydrolysis is ellagic acid . Further degradation of ellagic acid can also occur.

Experimental Protocol: Stability-Indicating HPLC Method

To accurately assess the stability of this compound, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable technique.

1. Chromatographic Conditions (General Example):

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

- Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

- Flow Rate: 1.0 mL/min.

- Detection Wavelength: Approximately 254 nm or 280 nm.

- Column Temperature: 25-30 °C.

2. Forced Degradation Study (Stress Testing): To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed according to ICH guidelines (Q1A(R2)).[10]

-

Acid Hydrolysis: Incubate a solution of this compound in a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80 °C).

-

Base Hydrolysis: Incubate a solution of this compound in a dilute base (e.g., 0.1 M NaOH) at room temperature.

-

Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80-100 °C).

-

Photostability: Expose a solution and a solid sample of this compound to light as per ICH Q1B guidelines.

Samples from each stress condition should be analyzed by the HPLC method to ensure that the degradation product peaks are well-resolved from the parent this compound peak.

Biological Activity and Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways, primarily associated with inflammation and cellular proliferation.

Anti-inflammatory Effects:

This compound has been shown to inhibit the production of pro-inflammatory mediators. This is achieved, in part, through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]

-

NF-κB Pathway: this compound can inhibit the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. This, in turn, reduces the transcription of pro-inflammatory genes.

-

MAPK Pathway: It has been observed that pedunculagin can reduce the phosphorylation of key MAPK proteins, including p38, JNK, and ERK.[11] By inhibiting these kinases, it can suppress downstream inflammatory responses.

Anticancer Effects:

The potential anticancer activity of this compound is linked to its ability to inhibit Topoisomerase II , an enzyme crucial for DNA replication.[1] By inhibiting this enzyme, it can disrupt DNA synthesis and lead to cell cycle arrest and apoptosis in cancer cells.

Illustrative Signaling Pathway Diagrams:

The following diagrams, generated using Graphviz (DOT language), illustrate the putative mechanisms by which this compound may influence the NF-κB and MAPK signaling pathways.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Caption: Putative inhibition of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound is a promising natural compound with significant therapeutic potential. However, its development into a viable therapeutic agent is hampered by the limited availability of comprehensive data on its solubility and stability. The information presented in this guide, based on predictions and data from related compounds, provides a foundational understanding for researchers. There is a critical need for dedicated experimental studies to generate robust quantitative data on the solubility of this compound in a range of pharmaceutically relevant solvents and its stability under various stress conditions. Furthermore, a more detailed elucidation of its molecular interactions with key signaling pathways will be instrumental in optimizing its therapeutic applications and designing novel drug delivery systems.

References

- 1. A Comprehensive Review of Pedunculagin: Sources, Chemistry, Biological and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pedunculagin isolated from Plinia cauliflora seeds exhibits genotoxic, antigenotoxic and cytotoxic effects in bacteria and human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Organic Solvent-Free Method for the Extraction of Ellagic Acid Compounds from Raspberry Wine Pomace with Assistance of Sodium Bicarbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stability of ellagitannins in processing products of selected Fragaria fruit during 12 months of storage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. validated stability-indicating hplc: Topics by Science.gov [science.gov]

- 9. mdpi.com [mdpi.com]

- 10. database.ich.org [database.ich.org]

- 11. Anti-Inflammatory Effects of Phenolic Compounds Isolated from Quercus Mongolica Fisch. ex Ledeb. on UVB-Irradiated Human Skin Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of Beta-Pedunculagin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic applications of beta-pedunculagin, an ellagitannin found in various plant species. The document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes relevant signaling pathways and workflows to support further research and drug development efforts.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the therapeutic activities of this compound.

Table 1: Anti-inflammatory and Antioxidant Activity of this compound

| Therapeutic Target | Assay | Cell Line/System | IC50 / Effect | Reference |

| Inflammation (IL-6) | ELISA | HaCaT (Human Keratinocytes) | 6.59 ± 1.66 µM | [1] |

| Inflammation (IL-8) | ELISA | HaCaT (Human Keratinocytes) | 0.09 ± 0.41 µM | [1] |

| Oxidative Stress | DPPH Radical Scavenging | Cell-free | 2.41 ± 0.71 µM | [1] |

Table 2: Anticancer and Enzyme Inhibition Activity of this compound

| Therapeutic Target | Assay | Cell Line/System | IC50 / Effect | Reference |

| Breast Cancer | MTT Assay | MCF-7/Adr (Adriamycin-resistant) | 43.7% viability decrease at 10 µM; 73.3% at 313 µM | [1] |

| Liver Cancer | MTT Assay | QGY-7703 (Human Liver Tumor) | 64.3 ± 6.1 µg/mL | [2] |

| Topoisomerase II | DNA Unknotting Assay | HeLa cell-derived enzyme | IC100 = 0.5 µM | [1] |

| Protein Phosphatase 1c | Phosphatase Activity Assay | HeLa cells | IC50 between 0.20 µM and 2.47 µM (weakest in series) | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of this compound.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[3][4]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Spectrophotometer or microplate reader

-

Standard antioxidant (e.g., Ascorbic acid, BHT, BHA)

Procedure:

-

Preparation of DPPH solution: Prepare a 0.004% (w/v) solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[3]

-

Preparation of this compound solutions: Prepare a series of concentrations of this compound in the same solvent used for the DPPH solution.

-

Reaction: Mix 1 mL of the DPPH solution with 1 mL of each concentration of the this compound solution. A blank sample containing 1 mL of the solvent and 1 mL of the DPPH solution should also be prepared.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.[3]

-

Measurement: Measure the absorbance of each solution at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

-

The IC50 value, the concentration of the sample required to inhibit 50% of the DPPH free radical, can be determined from a plot of inhibition percentage against the concentration of this compound.

Anti-inflammatory Activity: IL-6 and IL-8 Inhibition in HaCaT Cells

Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory cytokines IL-6 and IL-8 in human keratinocytes.

Principle: Lipopolysaccharide (LPS) is used to induce an inflammatory response in HaCaT cells, leading to the secretion of cytokines such as IL-6 and IL-8. The concentration of these cytokines in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

HaCaT (human keratinocyte) cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

This compound

-

Human IL-6 and IL-8 ELISA kits

-

Microplate reader

Procedure:

-

Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the HaCaT cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

-

Inflammation Induction: Induce inflammation by adding a specific concentration of LPS to the cell culture medium and incubate for a defined time (e.g., 24 hours).[5]

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA: Quantify the concentration of IL-6 and IL-8 in the supernatant using the respective human ELISA kits, following the manufacturer's instructions.[6][7][8]

-

Data Analysis: Determine the percentage inhibition of IL-6 and IL-8 production for each concentration of this compound compared to the LPS-treated control. Calculate the IC50 values.

Anticancer Activity: MTT Assay in MCF-7 Cells

Objective: To evaluate the cytotoxic effect of this compound on human breast cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which is insoluble in aqueous solutions. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

MCF-7 (human breast adenocarcinoma) cell line

-

DMEM with FBS and antibiotics

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. The IC50 value, the concentration that inhibits 50% of cell growth, can be determined from the dose-response curve.

Topoisomerase II Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of human topoisomerase II.

Principle: Topoisomerase II relaxes supercoiled DNA by introducing transient double-strand breaks. An inhibitor of topoisomerase II will prevent this relaxation. The different DNA topoisomers (supercoiled and relaxed) can be separated by agarose gel electrophoresis.[9]

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (containing ATP and MgCl2)

-

This compound

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, supercoiled plasmid DNA, and various concentrations of this compound.

-

Enzyme Addition: Add human topoisomerase II to the reaction mixture to initiate the reaction. A control reaction without the inhibitor should be included.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[9]

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled and relaxed DNA.

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the control.

Signaling Pathways and Experimental Workflows

This section provides diagrams of key signaling pathways and experimental workflows generated using the DOT language.

Signaling Pathways

// Nodes UVB [label="UVB Radiation", fillcolor="#FBBC05", fontcolor="#202124"]; Pedunculagin [label="this compound", shape=ellipse, style="filled,bold", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_Kinases [label="MAPK Kinases\n(p38, JNK, ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_STAT1 [label="NF-κB & STAT1", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines_Chemokines [label="Pro-inflammatory\nCytokines & Chemokines\n(IL-6, IL-10, IL-13, MCP-1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX2 [label="COX-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Skin Inflammation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges UVB -> MAPK_Kinases [color="#4285F4", arrowhead=vee]; MAPK_Kinases -> NFkB_STAT1 [color="#4285F4", arrowhead=vee]; NFkB_STAT1 -> Cytokines_Chemokines [color="#4285F4", arrowhead=vee]; NFkB_STAT1 -> COX2 [color="#4285F4", arrowhead=vee]; Cytokines_Chemokines -> Inflammation [color="#EA4335", arrowhead=vee]; COX2 -> Inflammation [color="#EA4335", arrowhead=vee]; Pedunculagin -> MAPK_Kinases [color="#34A853", arrowhead=tee, style=dashed, penwidth=2]; Pedunculagin -> NFkB_STAT1 [color="#34A853", arrowhead=tee, style=dashed, penwidth=2]; } . Caption: this compound's anti-inflammatory mechanism in UVB-irradiated keratinocytes.[10]

Experimental Workflows

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_dpph [label="Prepare 0.004% DPPH Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_sample [label="Prepare this compound Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; mix [label="Mix DPPH and Sample", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate 30 min in Dark", fillcolor="#F1F3F4", fontcolor="#202124"]; measure [label="Measure Absorbance at 517 nm", fillcolor="#F1F3F4", fontcolor="#202124"]; calculate [label="Calculate % Inhibition & IC50", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> prepare_dpph [color="#5F6368", arrowhead=vee]; start -> prepare_sample [color="#5F6368", arrowhead=vee]; prepare_dpph -> mix [color="#5F6368", arrowhead=vee]; prepare_sample -> mix [color="#5F6368", arrowhead=vee]; mix -> incubate [color="#5F6368", arrowhead=vee]; incubate -> measure [color="#5F6368", arrowhead=vee]; measure -> calculate [color="#5F6368", arrowhead=vee]; calculate -> end [color="#5F6368", arrowhead=vee]; } . Caption: Workflow for the DPPH Radical Scavenging Assay.

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed_cells [label="Seed HaCaT Cells in 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; treat_pedunculagin [label="Treat with this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; induce_inflammation [label="Induce Inflammation with LPS", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate for 24 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; collect_supernatant [label="Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; elisa [label="Perform IL-6/IL-8 ELISA", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze Data & Calculate IC50", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> seed_cells [color="#5F6368", arrowhead=vee]; seed_cells -> treat_pedunculagin [color="#5F6368", arrowhead=vee]; treat_pedunculagin -> induce_inflammation [color="#5F6368", arrowhead=vee]; induce_inflammation -> incubate [color="#5F6368", arrowhead=vee]; incubate -> collect_supernatant [color="#5F6368", arrowhead=vee]; collect_supernatant -> elisa [color="#5F6368", arrowhead=vee]; elisa -> analyze [color="#5F6368", arrowhead=vee]; analyze -> end [color="#5F6368", arrowhead=vee]; } . Caption: Workflow for the Anti-inflammatory Cytokine Inhibition Assay.

References

- 1. A Comprehensive Review of Pedunculagin: Sources, Chemistry, Biological and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Down-regulation of IL-6, IL-8, TNF-α and IL-1β by glucosamine in HaCaT cells, but not in the presence of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Capsaicin attenuates the effect of inflammatory cytokines in a HaCaT cell model for basal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Effects of Compounds from Cudrania tricuspidata in HaCaT Human Keratinocytes [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Effects of Phenolic Compounds Isolated from Quercus Mongolica Fisch. ex Ledeb. on UVB-Irradiated Human Skin Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Beta-Pedunculagin from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beta-pedunculagin is a prominent ellagitannin found in a variety of plant species, exhibiting a range of bioactive properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[1][2] The growing interest in its therapeutic potential necessitates standardized and efficient methods for its extraction from plant sources. These application notes provide detailed protocols for the extraction of this compound, a summary of quantitative data for process optimization, and an overview of the key signaling pathways modulated by ellagitannins.

Data Presentation: Quantitative Analysis of Extraction Parameters

The efficiency of this compound extraction is influenced by several factors, including the choice of solvent, temperature, extraction time, and the specific technology employed. The following tables summarize quantitative data from various studies on the extraction of ellagitannins and related phenolic compounds, where pedunculagin is a significant component.

Table 1: Effect of Solvent Type and Concentration on Extraction Yield

| Plant Material | Extraction Method | Solvent System | Analyte | Yield/Content | Reference |

| Pomegranate Peel | Ultrasound-Assisted | 40% Ethanol | Ellagic Acid | Highest extraction rate | [3] |

| Pomegranate Peel | Subcritical Solvent | 50:50 Ethanol:Water | Total Phenolic Compounds | 563.49 mg GAE/g de | [4] |

| Lentil Seed Coat | Conventional Solid-Liquid | 60:40 Ethanol:Water | Total Phenolic Compounds | 81.94 mg GAE/g dw | [5] |

| Melastoma sanguineum Fruit | Microwave-Assisted | 30% Ethanol | Total Phenolic Compounds | ~38 mg GAE/g DW | [6] |

| Quince Leaves | Conventional | 40% Ethanol-Water | Total Phenolic Compounds | Optimized condition | [7] |

Table 2: Effect of Temperature and Time on Extraction Yield

| Plant Material | Extraction Method | Temperature (°C) | Time (min) | Analyte | Yield/Content | Reference |

| Pomegranate Peel | Subcritical Solvent | 160 | 20 | Total Phenolic Compounds | 563.49 mg GAE/g de | [4] |

| Melastoma sanguineum Fruit | Microwave-Assisted | 50 | 45 | Total Phenolic Compounds | 37.60 mg GAE/g DW | [6] |

| Quince Leaves | Conventional | 70 | 30 | Total Phenolic Compounds | Optimized condition | [7] |

| Polygonatum kingianum | Ultrasound-Assisted | 50 | 75 | Steroidal Saponins | ~2.09 mg/g | [8] |

| Olive By-products | Microwave-Assisted | 95 (intermittent) | 10 | Total Phenolic Compounds | Higher than maceration | [9] |

Experimental Protocols

The following are detailed protocols for the extraction of this compound from plant materials. These methods can be adapted based on the specific plant matrix and available equipment.

Protocol 1: Conventional Solvent Extraction

This method is a fundamental technique for the extraction of phenolic compounds.

Materials and Equipment:

-

Dried and powdered plant material

-

Solvent (e.g., 70% acetone, ethanol-water mixtures)

-

N-hexane (for defatting)

-

Shaker or magnetic stirrer

-

Filter paper and funnel or filtration system

-

Rotary evaporator

-

Freeze dryer (optional)

Procedure: